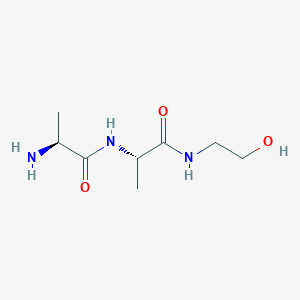
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide is a chemical compound with the molecular formula C8H17N3O3 It is known for its unique structure, which includes an alanyl group and a hydroxyethyl group attached to an alaninamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide typically involves the reaction of L-alanine derivatives with 2-hydroxyethylamine. The process may include steps such as protection and deprotection of functional groups, coupling reactions, and purification techniques. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the amide group may produce primary or secondary amines.
Applications De Recherche Scientifique
L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participate in biochemical reactions, or modulate cellular processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Alanyl-N-(2-hydroxyethyl)-L-alaninamide include other alanyl derivatives and hydroxyethyl-substituted amides. Examples include:
- L-Alanyl-L-alaninamide
- N-(2-Hydroxyethyl)-L-alanine
- L-Alanyl-N-(2-hydroxyethyl)-glycinamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61280-67-9 |
|---|---|
Formule moléculaire |
C8H17N3O3 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C8H17N3O3/c1-5(9)7(13)11-6(2)8(14)10-3-4-12/h5-6,12H,3-4,9H2,1-2H3,(H,10,14)(H,11,13)/t5-,6-/m0/s1 |
Clé InChI |
MBFPRAWPEZUDHQ-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCCO)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


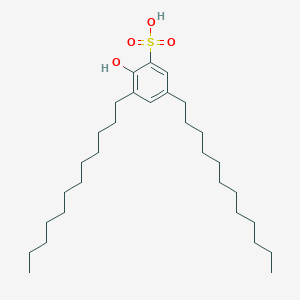
![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
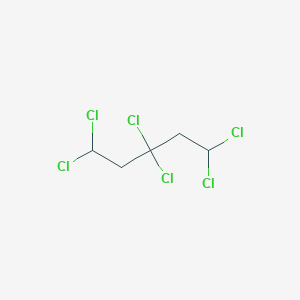
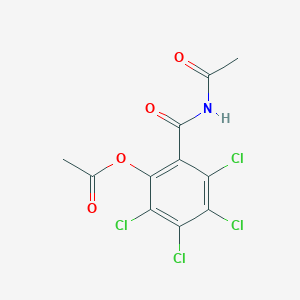


![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
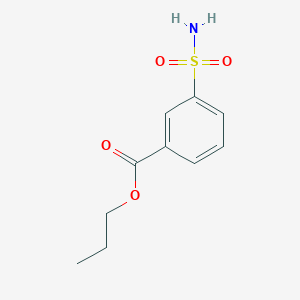

![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)
